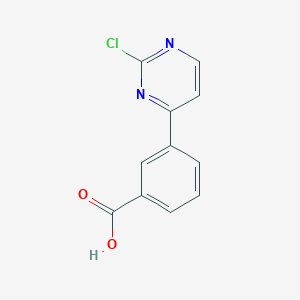

3-(2-Chloropyrimidin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGHZCIREYKVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283460 | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937271-47-1 | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2-Chloropyrimidin-4-yl)benzoic acid chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and synthetic considerations for 3-(2-Chloropyrimidin-4-yl)benzoic acid, a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its structure features a benzoic acid moiety substituted at the 3-position with a 2-chloropyrimidin-4-yl group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry. The direct bond between the pyrimidine and benzene rings results in a rigid structure with reduced conformational flexibility, which can be a critical factor in designing molecules for specific biological targets[1].

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties are reported, detailed experimental data such as melting point and solubility are not widely available in published literature, reflecting its primary role as a synthetic intermediate.

| Property | Value | Source(s) |

| CAS Number | 937271-47-1 | [2][3] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [4] |

| Molecular Weight | 234.64 g/mol | [4] |

| Boiling Point | 510.2°C at 760 mmHg (Predicted) | [5] |

| MDL Number | MFCD22628313 | [5] |

| SMILES | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow: Suzuki Coupling

The proposed synthesis involves the coupling of 2,4-dichloropyrimidine with 3-(dihydroxyboranyl)benzoic acid (3-carboxyphenylboronic acid). One of the chlorine atoms on the pyrimidine ring is more reactive than the other, allowing for a selective coupling at the 4-position.

Reactants:

-

2,4-Dichloropyrimidine

-

3-Carboxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)

-

A solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Experimental Protocol (General Procedure):

-

Reaction Setup: To an inert reaction vessel, add 3-carboxyphenylboronic acid, a palladium catalyst, and a base.

-

Solvent Addition: Add the chosen solvent system to the vessel.

-

Degassing: Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Addition of Pyrimidine: Add 2,4-dichloropyrimidine to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C, and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.

Spectral Data

No publicly available experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR) for this compound has been identified at the time of this report. Researchers working with this compound would need to perform these analyses for full characterization.

Biological Activity and Applications

This compound is primarily utilized as a key building block or intermediate in the synthesis of more complex, biologically active molecules[5][6]. The pyrimidine and benzoic acid motifs are common in pharmacologically active compounds.

-

Kinase Inhibitors: The chloropyrimidine moiety can serve as an anchor or a reactive site for further functionalization in the development of kinase inhibitors, which are a significant class of drugs for cancer and inflammatory diseases[5].

-

Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry.

There is no specific information in the public domain regarding the biological activity or the effect on signaling pathways of this compound itself. Any biological effect would be highly dependent on the final molecule it is incorporated into. The direct linkage between the two aromatic rings in this compound is noted to reduce its conformational flexibility, a structural feature that may impact its interaction with biological systems when compared to more flexible analogues[1].

Safety Information

Safety and handling information for this compound should be obtained from the supplier's Safety Data Sheet (SDS). As with all chlorinated organic compounds and acid derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. 3-((2-Chloropyrimidin-4-yl)oxy)benzoic acid | 1086379-66-9 | Benchchem [benchchem.com]

- 2. 3-(2-chloro-4-pyrimidinyl)-Benzoicacid | 937271-47-1 [chemicalbook.com]

- 3. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 4. บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (460) [myskinrecipes.com]

- 5. 937271-47-1(this compound) | Kuujia.com [kuujia.com]

- 6. This compound [myskinrecipes.com]

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)benzoic acid

CAS Number: 937271-47-1

This technical guide provides a comprehensive overview of 3-(2-Chloropyrimidin-4-yl)benzoic acid, a heterocyclic compound of interest to researchers and professionals in drug discovery and development. This document outlines its physicochemical properties, a proposed synthetic route, and its potential biological significance as a kinase inhibitor, supported by illustrative data and experimental protocols.

Physicochemical Properties

This compound is a small molecule with the following key characteristics.

| Property | Value | Source |

| CAS Number | 937271-47-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₇ClN₂O₂ | Crysdot LLC[1] |

| Molecular Weight | 234.64 g/mol | Crysdot LLC[1] |

| Boiling Point | 510.2 °C at 760 mmHg | Crysdot LLC[1] |

| MDL Number | MFCD22628313 | Crysdot LLC[1] |

| SMILES | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | BLDpharm[2] |

Synthesis and Experimental Protocol

Proposed Synthetic Workflow

Experimental Protocol: Suzuki Coupling

Materials:

-

3-Carboxyphenylboronic acid

-

2,4-Dichloropyrimidine

-

Tetrakis(triphenylphosphine)palladium(0)

-

Sodium carbonate

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-carboxy-phenylboronic acid (1 equivalent) and 2,4-dichloropyrimidine (1.2 equivalents) in a mixture of toluene and water.

-

Add sodium carbonate (2.5 equivalents) to the mixture.

-

Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Potential Biological Activity and Signaling Pathways

The 2-chloropyrimidine moiety is a common feature in many kinase inhibitors, where the chlorine atom can act as a leaving group for covalent bond formation with a cysteine residue in the kinase active site, or participate in important hydrogen bonding interactions.[3][4] Benzoic acid derivatives are also prevalent in pharmacologically active molecules. The combination of these two pharmacophores suggests that this compound could function as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

Hypothetical Kinase Inhibition Profile

The following table presents hypothetical inhibitory concentration (IC50) values for this compound against a panel of kinases, illustrating its potential as a targeted inhibitor. Note: This data is illustrative and not based on published experimental results for this specific compound.

| Kinase Target | IC50 (nM) |

| Epidermal Growth Factor Receptor (EGFR) | 85 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 150 |

| Bruton's Tyrosine Kinase (BTK) | 200 |

| Mitogen-activated protein kinase 1 (MEK1) | > 1000 |

| Cyclin-dependent kinase 2 (CDK2) | > 1000 |

Proposed Signaling Pathway Inhibition

As a hypothetical kinase inhibitor, this compound could interfere with signaling pathways that are often dysregulated in cancer. The diagram below illustrates a potential mechanism of action where the compound inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

Conclusion

This compound (CAS 937271-47-1) represents a molecule with significant potential in medicinal chemistry, particularly as a scaffold for the development of novel kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, its structural motifs suggest a promising avenue for further investigation. The proposed synthetic route provides a viable method for its preparation, and the conceptual biological activity profile highlights its potential therapeutic applications. Further research is warranted to fully elucidate the synthetic details and biological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines [mdpi.com]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-(2-Chloropyrimidin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological relevance, and associated experimental methodologies for 3-(2-Chloropyrimidin-4-yl)benzoic acid. This molecule, belonging to the pyrimidine class of heterocyclic compounds, is of significant interest in medicinal chemistry and drug discovery, particularly in the context of kinase inhibition and oncology.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. Accurate molecular weight and formula are critical for all experimental and analytical procedures.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₇ClN₂O₂ | [1] |

| Molecular Weight | 234.64 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C(=O)O | |

| InChI Key | PIFZVVITMGNVMA-UHFFFAOYSA-N | [2] |

| CAS Number | 281232-89-1 (for the 4-yl isomer) | [2] |

Synthetic Approaches

A representative synthesis for a related compound, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, involves the reaction of 2,4-dichloropyrimidine with N-methylindole in the presence of a Lewis acid catalyst like ferric chloride.[3] This suggests that direct arylation methods could be applicable for the synthesis of the target compound.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[4][5] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6][7][8] Given its structure, this compound is a candidate for investigation as an inhibitor of various kinases. Two key signaling pathways often targeted by such inhibitors are the PI3K/Akt/mTOR and JAK-STAT pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][9][10] Its aberrant activation is a frequent event in a wide range of human cancers.[6][7] Small molecule inhibitors targeting kinases within this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

References

- 1. This compound - Heterocyclic Compounds - Crysdot [crysdotllc.com]

- 2. 4-(2-CHLOROPYRIMIDIN-4-YL)BENZOIC ACID | CAS 281232-89-1 [matrix-fine-chemicals.com]

- 3. 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for 3-(2-Chloropyrimidin-4-yl)benzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 3-(2-chloropyrimidin-4-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The document provides a comprehensive overview of the starting materials, experimental protocols, and reaction conditions, with a focus on the prevalent Suzuki-Miyaura cross-coupling reaction.

Overview of Synthetic Strategies

The principal and most widely documented method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance. The core reaction involves the coupling of two key starting materials: 2,4-dichloropyrimidine and 3-carboxyphenylboronic acid.

While other cross-coupling reactions such as Stille and Negishi couplings are staples in modern organic synthesis for the formation of C-C bonds, their specific application to produce this compound is not extensively reported in the literature, making the Suzuki coupling the most reliable and established route.

Synthesis of Starting Materials

A thorough understanding of the synthesis of the requisite starting materials is critical for the successful and efficient production of the target molecule.

Synthesis of 2,4-Dichloropyrimidine

2,4-Dichloropyrimidine is a crucial building block, typically synthesized from readily available uracil or barbituric acid. The most common method involves the chlorination of uracil using phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of Uracil

A mixture of uracil (1.0 eq.), phosphorus oxychloride (3.0-5.0 eq.), and a catalytic amount of an amine or amine hydrochloride (e.g., triethylamine hydrochloride, 0.2 eq.) is heated to reflux (approximately 110-120°C) for several hours.[1] Another reported method involves heating uracil with phosphorus oxychloride and phosphorus pentachloride (PCl₅).[1] The reaction progress is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The resulting crude product is then carefully quenched by pouring it onto crushed ice. The aqueous mixture is extracted with an organic solvent, such as chloroform or ethyl acetate. The combined organic layers are washed with a dilute sodium carbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2,4-dichloropyrimidine.[1] Further purification can be achieved by distillation or recrystallization from a suitable solvent like petroleum ether.[2]

Synthesis of 3-Carboxyphenylboronic Acid

3-Carboxyphenylboronic acid is the second key component in the Suzuki coupling. A common laboratory-scale synthesis involves the hydrolysis of 3-cyanophenylboronic acid.

Experimental Protocol: Hydrolysis of 3-Cyanophenylboronic Acid

3-Cyanophenylboronic acid (1.0 eq.) is suspended in ethylene glycol, and potassium hydroxide (4.0 eq.) is added.[3] The mixture is heated to a high temperature (around 175°C) for several hours until the hydrolysis is complete, as monitored by TLC or HPLC.[3]

After cooling to room temperature, the reaction mixture is diluted with water and acidified to a pH of 2-3 with a concentrated hydrochloric acid solution. The acidification precipitates the 3-carboxyphenylboronic acid as a colorless solid. The product is collected by filtration, washed with cold water, and dried under vacuum to yield the desired product with high purity.[3]

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The central step in the synthesis of this compound is the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with 3-carboxyphenylboronic acid. The reaction selectively occurs at the more reactive C4 position of the pyrimidine ring.

Reaction Conditions and Yields

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent. A variety of conditions have been reported, with microwave-assisted protocols offering significant advantages in terms of reaction time and catalyst loading.

| Catalyst (mol%) | Base (eq.) | Solvent System | Temperature (°C) & Time | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | 1,4-Dioxane | 100 °C, 24 h | 71 | [4][5] |

| Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Isopropanol | 80 °C, 24 h | 64 | [4] |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | 1,4-Dioxane/H₂O | 150 °C, 15 min (Microwave) | Good to Excellent | [4] |

| Pd₂(dba)₃/P(t-Bu)₃ | KF | THF | 50 °C, overnight | Moderate |

Experimental Protocol: Microwave-Assisted Suzuki Coupling

In a microwave reactor vessel, 2,4-dichloropyrimidine (1.0 eq.), 3-carboxyphenylboronic acid (1.0-1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 eq.) are combined in a mixture of 1,4-dioxane and water.[4] The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150°C) for a short duration (e.g., 15 minutes).[4]

After the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is taken up in water. The aqueous solution is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

Caption: Synthesis of 2,4-Dichloropyrimidine from Uracil.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. Efficient and convenient preparation of 3-aryl-2,2-dimethylpropanoates viaNegishi coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Navigating the Solubility Landscape of 3-(2-Chloropyrimidin-4-yl)benzoic Acid in Organic Solvents: A Technical Guide

For Immediate Release

Introduction to 3-(2-Chloropyrimidin-4-yl)benzoic Acid

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom and a benzoic acid moiety. Its molecular structure, combining acidic and aromatic features with a halogenated heterocycle, suggests a varied solubility profile in different organic solvents, which is critical for its application in chemical synthesis and pharmaceutical research. The precise solubility is a key parameter for reaction optimization, purification, and formulation development.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The solubility of related compounds, such as other pyrimidine derivatives and substituted benzoic acids, has been studied, but direct extrapolation is not reliable due to the unique combination of functional groups in the target molecule. Therefore, experimental determination is necessary to obtain accurate solubility values.

Experimental Protocol for Solubility Determination

To address the absence of published data, a standardized experimental protocol for determining the equilibrium solubility of this compound is provided below. This protocol is based on the widely accepted shake-flask method, which is a harmonized approach for active pharmaceutical ingredient (API) solubility assessment.[1][2]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials and Equipment:

-

This compound (solid, of known purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a solid phase remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to equilibrium.[3][4]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Data Reporting:

-

Calculate the solubility as the average of at least three replicate determinations.

-

Report the solubility in units of mg/mL or mol/L, specifying the solvent and the temperature.

-

The following diagram illustrates the general workflow for this experimental protocol.

Synthetic Pathway Context

This compound is a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. A plausible synthetic route to a related derivative is depicted below, illustrating a typical workflow where the solubility of intermediates like this compound would be a critical consideration for reaction setup and product purification.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol offers a standardized and reliable method for generating this data in-house. Understanding the solubility of this compound is paramount for its effective use as an intermediate in the synthesis of novel compounds with potential applications in drug discovery and development. The presented synthetic workflow highlights the importance of such physical property characterization in the broader context of medicinal chemistry and process development.

References

- 1. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a titan in the field of medicinal chemistry. Its remarkable versatility and inherent ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the pivotal role of the pyrimidine core in the development of therapeutic agents, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Introduction: The Enduring Legacy of a Privileged Scaffold

The significance of the pyrimidine moiety is deeply rooted in nature, forming the backbone of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids.[1] This inherent biological relevance provides a unique advantage, allowing pyrimidine-based drugs to often be recognized and transported by cellular machinery, enhancing their bioavailability and efficacy.[2] Over the decades, medicinal chemists have masterfully exploited the structural and electronic properties of the pyrimidine ring, leading to the development of a vast and ever-expanding arsenal of drugs targeting a multitude of diseases.[2][3] The landscape of FDA-approved drugs is a testament to this, with numerous pyrimidine-containing molecules on the market for treating cancer, infections, inflammation, and more.[2][4]

The pyrimidine scaffold's success can be attributed to several key features:

-

Hydrogen Bonding Capability: The two nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, while substituents can be readily introduced to serve as hydrogen bond donors. This allows for precise and strong interactions with biological targets such as enzymes and receptors.[3]

-

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-target interactions and ADME (absorption, distribution, metabolism, and excretion) profiles.[5][6]

-

Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, such as a phenyl ring, often improving properties like solubility and metabolic stability.[3]

-

Scaffold for Fusion: The pyrimidine ring is an excellent platform for the construction of fused heterocyclic systems, leading to novel chemical entities with unique three-dimensional shapes and biological activities.[4][7]

This guide will delve into the core aspects of pyrimidine's role in medicinal chemistry, providing the necessary technical details for researchers and professionals in the field.

Synthesis of the Pyrimidine Scaffold: Building the Core

The construction of the pyrimidine ring is a well-established area of organic synthesis, with numerous reliable methods available for creating a diverse range of derivatives.

The Biginelli Reaction: A Classic Multicomponent Approach

One of the most renowned methods for synthesizing dihydropyrimidines is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][8]

Experimental Protocol: General Procedure for the Biginelli Reaction

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

-

Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid, and a catalytic amount of an acid (e.g., HCl, H₂SO₄, or a Lewis acid like Yb(OTf)₃).[1]

-

Reaction Conditions: Heat the mixture to reflux for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired dihydropyrimidine.[2]

Synthesis of 2,4,6-Trisubstituted Pyrimidines

A common and versatile method for the synthesis of 2,4,6-trisubstituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.

Experimental Protocol: General Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines

-

Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) (1 mmol) and the amidine hydrochloride (1.2 mmol) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to neutralize the amidine salt and facilitate the condensation.

-

Reaction Conditions: Reflux the reaction mixture for 4-24 hours, monitoring by TLC.

-

Isolation and Purification: After the reaction is complete, cool the mixture and remove the solvent in vacuo. The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure 2,4,6-trisubstituted pyrimidine.[9][10]

Synthesis of Fused Pyrimidines

Fused pyrimidine systems, such as purines and pyrido[2,3-d]pyrimidines, often exhibit potent biological activities. Their synthesis typically involves the construction of the pyrimidine ring onto a pre-existing heterocyclic system.

Experimental Protocol: General Procedure for the Synthesis of a Fused Pyrimidine (e.g., Quinazoline)

-

Starting Material: Begin with a suitably substituted anthranilic acid derivative (1 mmol).

-

Cyclization with Amide Source: React the anthranilic acid with a source of a one-carbon unit and nitrogen, such as formamide or a formamidine derivative.

-

Reaction Conditions: Heat the mixture at a high temperature (often >150 °C) for several hours.

-

Work-up and Purification: Cool the reaction mixture, which may solidify upon cooling. The solid product can be triturated with a suitable solvent, filtered, and recrystallized to yield the pure fused pyrimidine.[11][12]

Biological Activities of Pyrimidine Derivatives: A Multifaceted Arsenal

The pyrimidine scaffold is a cornerstone in the development of drugs for a wide range of diseases, a testament to its ability to interact with diverse biological targets.

Anticancer Activity

Pyrimidine derivatives have made a profound impact on cancer therapy. They exert their effects through various mechanisms, most notably as kinase inhibitors and antimetabolites.

Kinase Inhibition: Many pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Overexpression of EGFR is a hallmark of many cancers. Pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, thereby inhibiting cell proliferation and survival.[8][13]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle. Pyrimidine-based CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Pyrimidine derivatives can inhibit VEGFR, a key mediator of angiogenesis.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | EGFR | A549 (Lung) | 0.15 | [13] |

| Thiazolo[4,5-d]pyrimidine | - | MCF-7 (Breast) | 2.5 | [14] |

| 2,4-diaminopyrimidine | CDK2 | HCT116 (Colon) | 0.05 | [10] |

| Fused Pyrimidine | VEGFR-2 | HUVEC | 0.02 | [15] |

| Pyrazolopyrimidine | PI3Kα | - | 0.005 | [14] |

Signaling Pathway Visualization: EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

Experimental Workflow: In Vitro Anticancer Activity Screening

The following diagram outlines a typical workflow for screening the anticancer activity of pyrimidine derivatives.

Caption: Workflow for in vitro anticancer activity screening.

Antimicrobial Activity

Pyrimidine derivatives are also prominent in the fight against infectious diseases, with several approved antibacterial and antifungal drugs featuring this scaffold. They often act by inhibiting essential metabolic pathways in microorganisms.

-

Dihydrofolate Reductase (DHFR) Inhibitors: Trimethoprim, a classic pyrimidine-based antibacterial, inhibits bacterial DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for nucleotide synthesis.

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference(s) |

| Thiazolo[5,4-d]pyrimidine | S. aureus | 1.56 | [16] |

| Pyrrolo[2,3-d]pyrimidine | S. aureus | 8 | [6] |

| Dihydropyrimidine | E. coli | 3.12 | [2] |

| Fused Pyrimidine | C. albicans | 6.25 | [17] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the pyrimidine compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Pyrimidine derivatives have emerged as promising anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.

-

Cyclooxygenase (COX) Inhibitors: Some pyrimidine derivatives selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, while sparing the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[18][19][20]

-

Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating the effects of many pro-inflammatory cytokines. Pyrimidine-based JAK inhibitors can effectively block this pathway.[21][22]

Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound Class | Target | Assay | IC₅₀ (µM) | Reference(s) |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | In vitro enzyme assay | 0.04 | [20][23] |

| Pyrrolo[2,3-d]pyrimidine | JAK1 | Cellular assay | 0.025 | [21] |

| Morpholinopyrimidine | - | RAW 264.7 cells (NO inhibition) | 12.5 | [24] |

Signaling Pathway Visualization: JAK-STAT Signaling Pathway

The following diagram illustrates the JAK-STAT signaling pathway and its inhibition by pyrimidine derivatives.

Caption: JAK-STAT signaling pathway and its inhibition.

Conclusion: The Future is Bright for the Pyrimidine Scaffold

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a multitude of clinically successful drugs. Its inherent drug-like properties, synthetic tractability, and ability to interact with a diverse range of biological targets ensure its continued prominence in medicinal chemistry. As our understanding of disease biology deepens and new therapeutic targets emerge, the versatile pyrimidine core will undoubtedly continue to serve as a critical building block for the next generation of innovative medicines. The ongoing exploration of novel synthetic methodologies and the application of modern drug design principles will further unlock the vast potential of this remarkable heterocyclic system, paving the way for the treatment of diseases that currently have limited therapeutic options.

References

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sciencescholar.us [sciencescholar.us]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]

- 14. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives represent a foundational structural motif in medicinal chemistry.[1][2] First discovered in the 16th century, this seemingly unassuming scaffold has given rise to a remarkable diversity of therapeutic agents, spanning a wide array of disease areas.[3][4] From their well-established roles as antimicrobial and antifungal preservatives in pharmaceutical formulations to their function as the core of blockbuster drugs, benzoic acid derivatives are indispensable tools in the drug discovery arsenal.[5][6] Their versatility stems from the phenyl ring's amenability to substitution, allowing for the precise tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activity and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of the role of benzoic acid derivatives in contemporary drug discovery. It delves into their key therapeutic applications, mechanisms of action, and the quantitative data that underpin their development. Furthermore, it furnishes detailed experimental methodologies and visualizes critical biological pathways and discovery workflows to provide a practical resource for professionals in the field.

Key Therapeutic Applications and Mechanisms of Action

The applications of benzoic acid derivatives are extensive, ranging from treating inflammation and infectious diseases to combating cancer and cardiovascular conditions.[1][7] This versatility is a direct result of the diverse molecular targets with which these compounds can interact.

Anti-inflammatory Activity: A notable class of benzoic acid derivatives functions as antagonists of Very Late Antigen-4 (VLA-4), an integrin protein crucial for leukocyte adhesion and trafficking.[8] By blocking the interaction of VLA-4 with its ligand, VCAM-1, these antagonists can prevent the migration of inflammatory cells to tissues, a key process in autoimmune diseases.

Anticancer Activity: Benzoic acid derivatives have emerged as potent anticancer agents through various mechanisms.[7][9] Certain derivatives act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as protein kinase CK2, histone deacetylases (HDACs), and tyrosine kinases.[10][11][12] For example, Silmitasertib is an ATP-competitive inhibitor of the catalytic subunits of CK2, while other derivatives have been shown to induce apoptosis in cancer cells.[10]

Antimicrobial and Antifungal Activity: The antimicrobial properties of benzoic acid are well-documented and are primarily attributed to its ability to disrupt the internal pH of microbial cells in its undissociated form.[13] At a molecular level, it penetrates the cell membrane and dissociates, leading to intracellular acidification that inhibits essential enzymatic activities.[13] Derivatives of p-hydroxybenzoic acid (parabens) are widely used as preservatives.[14][15] Furthermore, specific derivatives have been developed to target fungal-specific enzymes like CYP53.[16]

Diuretic Activity: Furosemide, a prominent benzoic acid derivative, functions as a potent loop diuretic.[13] It exerts its effect by competitively inhibiting the sodium-potassium-chloride (Na+-K+-2Cl-) cotransporter in the thick ascending limb of the loop of Henle in the kidney.[13] This inhibition leads to a significant increase in the excretion of water and electrolytes.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzoic acid derivatives across various therapeutic areas, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Benzoic Acid Derivatives

| Compound Class | Specific Derivative | Target/Assay | Cell Line / Enzyme | IC50 / MIC | Reference(s) |

| Anticancer | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Antitumor Activity (MTT Assay) | Human Cervical Cancer | 17.84 µM | [10][12] |

| Anticancer | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Comp. 14) | Anticancer Activity (MTT Assay) | MCF-7 (Breast Cancer) | 15.6 µM | [10] |

| Anticancer | Quinazolinone Derivative (Comp. 5) | Anticancer Activity (MTT Assay) | MCF-7 (Breast Cancer) | 100 µM | [10] |

| Anticancer | Benzoic Acid | Cytotoxicity (MTT Assay) | MG63 (Bone Cancer) | 85.54 µg/ml (48h) | [17] |

| Anticancer | Benzoic Acid | Cytotoxicity (MTT Assay) | A673 (Bone Cancer) | 101.4 µg/ml (48h) | [17] |

| Anti-inflammatory | Diphenylurea Derivative (12l) | VLA-4 Antagonism | Jurkat cell adhesion | 0.51 nM | [8] |

| Anti-inflammatory | 2,3-Diphenylpropionic acid (9cc) | VCAM-1/VLA-4 Interaction | U937 cell adhesion | 1.7 nM | [18] |

| Antimicrobial | 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Antibacterial Activity (Microdilution) | MRSA | > 100 µg/mL | [14][15] |

| Antimicrobial | 5-(p-hydroxybenzoyl) shikimic acid (5pHSA) | Antibacterial Activity (Microdilution) | E. coli | 100 µg/mL | [14][15] |

| Antimicrobial | 2,4-Dihydroxybenzoic acid | Antibacterial Activity (Microdilution) | E. coli, S. aureus | 2 mg/mL | [1][19] |

| Antimicrobial | 3,4-Dihydroxybenzoic acid | Antibacterial Activity (Microdilution) | E. coli, S. aureus | 2 mg/mL | [1][19] |

Table 2: Pharmacokinetic Parameters of Selected Benzoic Acid Derivatives

| Derivative Class | Specific Compound | Species | Administration | Bioavailability (F%) | Clearance (CL) | Elimination Half-life (t1/2) | Reference(s) |

| VLA-4 Antagonist | Diphenylurea (12l) | Mouse | Oral | 28% | 18.5 ml/min/kg | - | [8] |

| VLA-4 Antagonist | Diphenylurea (12l) | Rat | Oral | 36% | 5.2 ml/min/kg | - | [8] |

| VLA-4 Antagonist | Diphenylurea (12l) | Dog | Oral | 55% | 3.6 ml/min/kg | - | [8] |

| Parent Compound | Benzoic Acid | Channel Catfish | Oral | 95% | 61 ml/hr/kg | 5.9 hr | [2] |

| Parent Compound | Sodium Benzoate | Human | Oral | - | Varies (dose-dependent) | - | [20] |

| 2-QBA | 2-(Quinoline-8-carboxamido)benzoic acid | Mouse | Oral | 68.3 - 83.7% | - | Longer than IV | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of benzoic acid derivatives.

Protocol 1: General Synthesis of Furosemide

Furosemide, a potent diuretic, is synthesized from 2,4-dichlorobenzoic acid in a two-step process.[4][13][22]

Step 1: Chlorosulfonylation and Amination

-

Reactants: 2,4-dichlorobenzoic acid, chlorosulfonic acid, ammonia.

-

Procedure: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the position para to the carboxylic acid and ortho to one of the chlorine atoms.[22]

-

The resulting intermediate, 4,6-dichloro-3-(chlorosulfonyl)benzoic acid, is then reacted with aqueous ammonia.[5] The ammonia displaces the chloride on the sulfonyl group to form a sulfonamide (-SO₂NH₂), yielding 5-(aminosulfonyl)-2,4-dichlorobenzoic acid.[13]

Step 2: Nucleophilic Aromatic Substitution

-

Reactants: 5-(aminosulfonyl)-2,4-dichlorobenzoic acid, furfurylamine.

-

Procedure: The intermediate from Step 1 is reacted with furfurylamine (furan-2-ylmethanamine).[13][22]

-

In this nucleophilic aromatic substitution reaction, the amino group of furfurylamine displaces one of the chlorine atoms on the benzene ring (typically the one at position 4).[4]

-

The final product, 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid (Furosemide), is then purified.

Protocol 2: In Vitro VLA-4 Antagonist Activity Assay (Cell Adhesion)

This protocol outlines a typical cell-based assay to determine the IC50 of a benzoic acid derivative against VLA-4-mediated cell adhesion.

-

Cell Culture: Culture Jurkat cells (a human T-lymphocyte cell line that expresses VLA-4) in appropriate media.

-

Plate Coating: Coat 96-well microtiter plates with VCAM-1, the ligand for VLA-4. Incubate overnight at 4°C, then wash and block non-specific binding sites with a solution like bovine serum albumin (BSA).

-

Compound Preparation: Prepare serial dilutions of the test benzoic acid derivative in assay buffer.

-

Cell Labeling: Label Jurkat cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

-

Adhesion Assay:

-

Add the diluted test compounds to the VCAM-1 coated wells.

-

Add the fluorescently labeled Jurkat cells to each well.

-

Incubate the plate for a set period (e.g., 30-60 minutes) at 37°C to allow for cell adhesion.

-

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells in each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each compound concentration relative to a vehicle control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[14]

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test benzoic acid derivative in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][15] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key pathways and logical workflows associated with benzoic acid derivatives in drug discovery.

Caption: VLA-4 Antagonist Mechanism of Action.

Caption: HDAC Inhibition by Benzoic Acid Derivatives.

Caption: Drug Discovery Workflow for Benzoic Acid Derivatives.

Conclusion and Future Directions

The benzoic acid scaffold continues to be a highly productive platform for the discovery of new medicines.[9] Its synthetic tractability and proven track record make it an attractive starting point for library design and lead optimization campaigns.[23] Current research continues to expand the therapeutic utility of these derivatives, with ongoing efforts to develop novel agents with improved potency, selectivity, and pharmacokinetic properties.[7][24] Future trends will likely focus on several key areas: exploring new chemical space through innovative substitution patterns, applying computational methods for rational design and virtual screening, and developing derivatives for novel biological targets.[25] As our understanding of disease biology deepens, the versatile and adaptable benzoic acid core is poised to remain a central element in the development of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioavailability, metabolism, and renal excretion of benzoic acid in the channel catfish (Ictalurus punctatus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. google.com [google.com]

- 5. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chalcogen.ro [chalcogen.ro]

- 10. preprints.org [preprints.org]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. mdpi.com [mdpi.com]

- 15. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. 2,3-Diphenylpropionic acids as potent VLA-4 antagonists [pubmed.ncbi.nlm.nih.gov]

- 19. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)benzoic acid for Researchers and Drug Development Professionals

Introduction

3-(2-Chloropyrimidin-4-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloropyrimidine ring and a versatile benzoic acid moiety, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and key chemical reactions, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for pharmaceutical and agrochemical synthesis.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Notes |

| Crysdot LLC[1] | 937271-47-1 | 97% | - |

| BLDpharm[2] | 937271-47-1 | Not specified | Available for online orders. |

| AKSci | 937271-47-1 | 97% (HPLC) | - |

| MySkinRecipes | 937271-47-1 | 97% | Reagent Code: #161825 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 937271-47-1 | Crysdot LLC[1] |

| Molecular Formula | C₁₁H₇ClN₂O₂ | Crysdot LLC[1] |

| Molecular Weight | 234.64 g/mol | Crysdot LLC[1] |

| Purity | 97% | Crysdot LLC[1] |

| Melting Point | 196–198 °C | MDPI |

| Boiling Point | 510.2°C at 760 mmHg | Crysdot LLC[1] |

| SMILES Code | O=C(O)C1=CC=CC(C2=NC(Cl)=NC=C2)=C1 | Crysdot LLC[1] |

| MDL Number | MFCD22628313 | Crysdot LLC[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a microwave-assisted Suzuki coupling reaction. This method offers high efficiency and good yields.

Experimental Protocol: Microwave-Assisted Regioselective Suzuki Coupling

This protocol is adapted from a study on the Suzuki coupling of 2,4-dichloropyrimidines.

Objective: To synthesize this compound from 2,4-dichloropyrimidine and 3-carboxyphenylboronic acid.

Materials:

-

2,4-dichloropyrimidine

-

3-carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-dioxane

-

Microwave reactor

Procedure:

-

In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), 3-carboxyphenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

-

Add 1,4-dioxane (7 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 120 °C for 15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Results:

-

Yield: 55%

-

Appearance: White solid

-

Melting Point: 196–198 °C

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 7.49 (t, J = 7.7 Hz, 1H), 8.12–8.16 (m, 3H), 8.72–8.74 (m, 1H), 8.76 (d, J = 5.3 Hz, 1H)

Chemical Reactivity and Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily due to its two reactive sites: the chloro-substituent on the pyrimidine ring and the carboxylic acid group on the benzene ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various amine-containing fragments, a common strategy in the development of kinase inhibitors. The pyrimidine core often acts as a hinge-binding motif in the ATP-binding pocket of kinases.

Amide Bond Formation

The benzoic acid moiety can readily undergo amide bond formation with a wide range of amines. This reaction is typically facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC) and is a cornerstone of medicinal chemistry for linking molecular fragments.

Potential as a Kinase Inhibitor Intermediate

The structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that interacts with the hinge region of the kinase, a linker, and a moiety that extends into the solvent-exposed region. This compound provides the core heterocyclic element and a convenient attachment point (the carboxylic acid) for elaborating the rest of the inhibitor structure.

While a specific signaling pathway for a drug directly derived from this starting material is not yet defined in publicly available literature, its derivatives are anticipated to target protein kinases involved in cell proliferation, differentiation, and survival pathways, such as those implicated in cancer. Kinases like JNK, and those in the broader MAPK pathway, are potential targets for inhibitors synthesized from this class of compounds[3].

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic protocol provided herein offers a reliable method for its preparation. Its dual reactivity allows for the systematic construction of complex molecular architectures aimed at modulating key signaling pathways in various diseases. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents.

References

Navigating the Chemistry of Chlorinated Pyrimidines: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Chlorinated pyrimidines are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their reactivity, particularly towards nucleophilic substitution, makes them invaluable intermediates. However, this reactivity also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safe handling, storage, disposal, and relevant biological activities of chlorinated pyrimidines to ensure their responsible use in research and development.

Physicochemical and Toxicological Properties

A comprehensive understanding of the physicochemical and toxicological properties of chlorinated pyrimidines is fundamental to their safe handling. The following tables summarize key data for some common chlorinated pyrimidines.

Table 1: Physical and Chemical Properties of Selected Chlorinated Pyrimidines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| 2-Chloropyrimidine | 1722-12-9 | C₄H₃ClN₂ | 114.53 | 64-66 | 146 | - | Light yellow hygroscopic solid |

| 4-Chloropyrimidine | 17180-93-7 | C₄H₃ClN₂ | 114.53 | - | - | - | Colorless to pale yellow liquid or solid; moderately soluble in polar solvents[1] |

| 2,4-Dichloropyrimidine | 3934-20-1 | C₄H₂Cl₂N₂ | 148.98 | 57-61[2] | 209.1[2] | 1.493[2] | Soluble in MDC, ethyl acetate, methanol; slightly soluble in water[2][3] |

| 2,6-Diamino-4-chloropyrimidine | 156-83-2 | C₄H₅ClN₄ | 144.56 | 199-202 | - | - | Powder |

Table 2: Toxicological Data and Hazard Statements for Selected Chlorinated Pyrimidines

| Compound | GHS Hazard Statements | Acute Toxicity (LD50) | Notes |

| 2-Chloropyrimidine | H301: Toxic if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[3] | Oral (mouse): 100 mg/kg (for o-chloropyridine, a related compound)[4] | The toxicological properties have not been fully investigated[1]. |

| 4-Chloropyrimidine Hydrochloride | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled[5] | - | - |

| 2,4-Dichloropyrimidine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6] | - | A human skin sensitizer[6][7]. The toxicological properties of this substance have not been fully investigated[8]. |

| 2,6-Diamino-4-chloropyrimidine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | - | - |

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of chlorinated pyrimidines, strict adherence to safety protocols is mandatory. The following workflow outlines the essential steps for handling these compounds in a laboratory setting.

Engineering Controls

-

Fume Hood: All work with chlorinated pyrimidines, especially volatile compounds or those that can form dusts, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly[1][9].

Personal Protective Equipment (PPE)

A critical line of defense, the appropriate PPE must be worn at all times when handling chlorinated pyrimidines.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion[10].

-

Skin Protection:

-

Gloves: Disposable nitrile gloves provide short-term protection for incidental contact[2][10]. However, for prolonged contact or when handling chlorinated solvents, more resistant gloves such as neoprene or butyl rubber should be considered[10]. Always consult the glove manufacturer's resistance guide for the specific chemical being used.

-

Lab Coat: A flame-resistant lab coat (e.g., Nomex®) or a chemical-resistant apron should be worn and kept buttoned[2].

-

-

Clothing: Long pants and closed-toe shoes are required. Avoid synthetic fabrics like polyester and acrylic[2].

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a respirator may be necessary. Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing[2][11].

Storage and Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Segregate from incompatible materials such as strong oxidizing agents and strong acids[1].

-

-

Disposal:

-

All waste containing chlorinated pyrimidines must be treated as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of down the drain[1].

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention[1].

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[1].

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention[1].

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention[1].

Experimental Protocols

The following are generalized protocols for the synthesis of chlorinated pyrimidines. Note: These are not exhaustive and should be adapted based on the specific substrate and scale, with a thorough risk assessment performed beforehand.

Synthesis of 2-Chloropyrimidine from 2-Aminopyrimidine

This procedure involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction.

Materials:

-

2-Aminopyrimidine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Ether

-

Anhydrous Sodium Sulfate

-

Isopentane

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dissolve concentrated hydrochloric acid in water and cool to 0°C.

-

Add 2-aminopyrimidine portionwise with stirring until a homogeneous solution is obtained.

-

Cool the solution to -15°C.

-

Add a cold solution of sodium nitrite in water dropwise, maintaining the temperature between -15°C and -10°C.

-

Stir for an additional hour, allowing the temperature to rise to -5°C.

-

Carefully neutralize the mixture to approximately pH 7 with a 30% sodium hydroxide solution, keeping the temperature below 0°C.

-

The resulting solid, a mixture of 2-chloropyrimidine and sodium chloride, is collected by filtration.

-

Wash the solid thoroughly with ether to dissolve the 2-chloropyrimidine.

-

Extract the cold aqueous solution with several portions of ether.

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation.

-

Recrystallize the residue from isopentane to yield white crystals of 2-chloropyrimidine[11].

General Procedure for Chlorination of Hydroxypyrimidines with POCl₃

This is a common method for converting hydroxy- or oxo- groups on a pyrimidine ring to chloro substituents.

Materials:

-

Hydroxypyrimidine substrate

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (or other tertiary amine base)

-

Cold water

-

Saturated Sodium Carbonate solution

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

In a Teflon-lined stainless steel reactor, add the hydroxypyrimidine substrate, one equivalent of POCl₃ per hydroxyl group, and one equivalent of pyridine.

-

Seal the reactor and heat the mixture to 160°C for 2 hours.

-

After cooling, carefully open the reactor in a fume hood.

-

Quench the reaction mixture with cold water (~0°C).

-

Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

-

If the product precipitates, collect it by filtration, wash with a small amount of a suitable solvent (e.g., methyl t-butyl ether), and dry.

-

If the product is a liquid or remains in solution, extract with an organic solvent such as ethyl acetate.

-

Dry the organic extracts, remove the solvent, and purify the product, typically by distillation[12].

Biological Activity and Signaling Pathways

Chlorinated pyrimidines are precursors to a wide range of biologically active compounds. The pyrimidine core itself is fundamental to nucleic acids, and its derivatives are known to possess anticancer, antiviral, and antimicrobial properties[13].

One key mechanism of action for some pyrimidine-targeted antivirals is the inhibition of the pyrimidine biosynthesis pathway. This can lead to a depletion of the pyrimidine nucleotide pool, which is essential for viral replication. Interestingly, inhibition of this pathway has also been shown to stimulate the innate immune response.

As depicted, inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) can lead to a reduction in the pyrimidine pool, thereby hindering viral replication. Concurrently, such inhibition can stimulate the expression of interferon-stimulated genes (ISGs), key components of the innate immune system, creating an antiviral state within the cell[14]. This dual mechanism makes the pyrimidine biosynthesis pathway an attractive target for the development of broad-spectrum antiviral drugs.

Furthermore, some chloroethyl pyrimidine nucleoside analogues have been shown to significantly inhibit cancer cell proliferation, migration, and invasion in vitro, highlighting their potential in oncology research[15]. The toxicity of certain pyrimidine derivatives has also been linked to the induction of oxidative stress[16].

Conclusion

Chlorinated pyrimidines are indispensable tools in modern medicinal chemistry and drug development. Their utility, however, is matched by their potential hazards. A thorough understanding of their properties, coupled with strict adherence to safe handling, storage, and emergency procedures, is paramount for the protection of researchers and the environment. By following the guidelines outlined in this document, scientists can continue to harness the synthetic potential of these valuable compounds in a safe and responsible manner.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. rvrlabs.com [rvrlabs.com]

- 3. srinichem.com [srinichem.com]

- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 2,4-Dichloropyrimidine | 3934-20-1 [chemicalbook.com]

- 8. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of chloroethyl pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]